3-Thiolnorvaline
Descripción
Propiedades
Peso molecular |
147.2 |
|---|---|
Origen del producto |
United States |
Advanced Synthetic Methodologies for 3 Thiolnorvaline and Its Stereoisomers
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful strategy for the production of complex molecules like 3-thiolnorvaline. These approaches can provide high enantiopurity and regioselectivity under mild reaction conditions. nih.govcsic.es
One potential chemoenzymatic route to enantiopure 3-thiolnorvaline involves the kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic mixture of N-acetyl-3-thiolnorvaline could be subjected to an L-aminoacylase. The enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. researchgate.net A similar strategy has been successfully applied to the resolution of various β-amino acids and their thioester derivatives, demonstrating the potential of enzymes like penicillin G acylase and subtilisin for such transformations. nih.govresearchgate.net
Another approach could involve the use of transaminases. While direct amination of a β-thiolated keto acid is challenging, a multi-enzyme cascade could be envisioned. For example, a tandem reaction using an arylamine oxidase, a phenylpyruvate decarboxylase, and a threonine aldolase (B8822740) has been used to produce β-hydroxy-α-amino acid precursors, which could then be chemically converted to the corresponding thiol. google.com The development of novel biocatalysts with tailored substrate specificities will be crucial for the direct and efficient chemoenzymatic synthesis of 3-thiolnorvaline. nih.gov
Table 1: Potential Chemoenzymatic Steps for 3-Thiolnorvaline Synthesis This table is illustrative and based on methodologies applied to analogous compounds.
| Enzymatic Step | Enzyme Class | Racemic Substrate Example | Product | Potential Outcome for 3-Thiolnorvaline |
| Kinetic Resolution | L-Aminoacylase | N-acetyl-DL-3-thiolnorvaline | L-3-thiolnorvaline and N-acetyl-D-3-thiolnorvaline | Separation of enantiomers |
| Kinetic Resolution | Penicillin G Acylase | N-phenylacetyl-DL-3-thiolnorvaline | L-3-thiolnorvaline and N-phenylacetyl-D-3-thiolnorvaline | Enantiomerically pure L- and D-amino acids after further processing |
| Dynamic Kinetic Resolution | Subtilisin with a racemizing agent | N-protected-DL-3-thiolnorvaline thioester | N-protected-L-3-thiolnorvaline | High yield of a single enantiomer |
Asymmetric Synthesis Strategies for Enantiopure 3-Thiolnorvaline
The development of asymmetric methods to access enantiopure β-thiolated amino acids is of significant interest. A notable strategy involves a photoredox-catalyzed asymmetric Giese reaction. nih.gov This method utilizes a chiral auxiliary to control the diastereoselectivity of a key alkylation step. For the synthesis of a 3-thiolnorvaline analogue, a chiral S,N-acetyl thiazoline (B8809763) derived from cysteine could serve as a starting point. Radical 1,4-conjugate addition of an ethyl group under mild photoredox conditions would lead to the desired β-thiolated amino acid precursor with high stereocontrol. nih.gov This approach has been successfully applied to a wide range of β-thiolated amino acids, suggesting its applicability to 3-thiolnorvaline. nih.gov
Another promising asymmetric strategy is the organocatalytic conjugate addition of thiols to α,β-unsaturated amino acid derivatives. mdpi.com Using a cinchona alkaloid-derived thiourea (B124793) catalyst, thiols can add to dehydroamino acid precursors to form β-thiol functionalized α-amino acids with high enantioselectivity. mdpi.com This method offers a direct route to the desired stereoisomers of 3-thiolnorvaline.
Table 2: Key Asymmetric Reactions for the Synthesis of Enantiopure β-Thiol Amino Acids This table is illustrative and based on methodologies applied to analogous compounds.
| Asymmetric Reaction | Catalyst Type | Key Precursor | Key Reagent | Diastereomeric/Enantiomeric Excess |
| Photoredox-Catalyzed Giese Reaction | Photoredox catalyst with chiral auxiliary | Chiral S,N-acetyl thiazoline | Ethyl radical source | High d.r. reported for analogues |
| Organocatalytic Michael Addition | Chiral thiourea catalyst | Dehydroalanine (B155165) derivative | Thiol | Up to 95% ee reported for analogues mdpi.com |
Solid-Phase Synthesis Applications
Once synthesized, protected 3-thiolnorvaline can be incorporated into peptides using solid-phase peptide synthesis (SPPS). researchgate.net The principles of SPPS involve the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. rsc.org For the incorporation of a non-proteinogenic amino acid like 3-thiolnorvaline, the standard Fmoc/tBu or Boc/Bzl protection schemes can be adapted. altabioscience.combachem.com
The thiol group in the side chain of 3-thiolnorvaline requires a specific protecting group that is stable throughout the peptide synthesis and can be selectively removed when desired. bachem.com This allows for subsequent modifications, such as the formation of a disulfide bridge with another cysteine or 3-thiolnorvaline residue, or for use in native chemical ligation. pnas.org The choice of resin, coupling reagents, and deprotection conditions will depend on the specific peptide sequence and the desired final product. For instance, a low-substitution resin may be beneficial for longer peptides to minimize aggregation. beilstein-journals.org
The incorporation of β-thiolated amino acids can be challenging due to potential side reactions. One common issue is the formation of dehydroalanine catalyzed by base during Fmoc removal, which can be minimized by using a trityl-protected cysteine derivative. york.ac.uk Careful optimization of the coupling and deprotection steps is therefore crucial for the successful synthesis of peptides containing 3-thiolnorvaline.
Green Chemistry Principles in 3-Thiolnorvaline Synthesis
The application of green chemistry principles to the synthesis of functionalized amino acids is an increasingly important area of research. acs.orgrsc.org These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of 3-thiolnorvaline synthesis, several green strategies can be considered.
The use of catalytic methods, both enzymatic and chemical, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. acs.org For example, the asymmetric syntheses described in section 2.2 that employ catalytic amounts of a chiral catalyst are inherently greener than methods requiring stoichiometric chiral auxiliaries. nih.govmdpi.com
Solvent choice is another critical factor. Chemoenzymatic reactions are often performed in aqueous media, which is an environmentally benign solvent. acs.org Where organic solvents are necessary, the use of greener alternatives to traditional solvents like dichloromethane (B109758) is encouraged. researchgate.net
Atom economy, which measures the efficiency of a reaction in incorporating all starting materials into the final product, is also a key consideration. acs.org One-pot reactions and tandem catalytic processes can improve atom economy by reducing the number of purification steps and minimizing waste. nih.gov Furthermore, designing synthetic routes that utilize renewable feedstocks can contribute to a more sustainable production of 3-thiolnorvaline. iris-biotech.de
Biochemical and Mechanistic Investigations of 3 Thiolnorvaline Interactions
Enzymatic Substrate and Inhibitor Studies
The unique structural feature of 3-Thiolnorvaline, a thiol group on the gamma carbon of the norvaline backbone, suggests the potential for significant interactions with a variety of enzymes, particularly those whose function is reliant on thiol chemistry.
Interaction with Thiol-Dependent Enzymes
Thiol-dependent enzymes, which include a wide range of proteases, reductases, and transferases, utilize a cysteine residue in their active site for catalysis. nih.gov The thiol group of 3-Thiolnorvaline could potentially interact with these enzymes in several ways: as a substrate, a competitive inhibitor, or an irreversible inhibitor through the formation of a disulfide bond with the active site cysteine. nih.gov Investigating these potential interactions would be a critical first step.
Table 1: Hypothetical Interaction of 3-Thiolnorvaline with Thiol-Dependent Enzymes
| Enzyme Class | Potential Interaction | Experimental Approach |
| Cysteine Proteases | Competitive or irreversible inhibition | Assay for proteolytic activity in the presence of 3-Thiolnorvaline |
| Thioredoxin Reductase | Substrate or inhibitor | Measurement of NADPH oxidation or reduction of a thioredoxin substrate |
| Glutathione (B108866) S-Transferase | Substrate or inhibitor | Monitoring the conjugation of glutathione to a model substrate |
Role in Oxidoreductase Systems
Oxidoreductases catalyze the transfer of electrons and are fundamental to cellular metabolism. nih.govwikipedia.org The thiol group of 3-Thiolnorvaline is redox-active and could potentially serve as a substrate for various oxidoreductases. nih.gov For instance, it could be oxidized to form a disulfide dimer or other oxidized species. Studies would be necessary to determine if 3-Thiolnorvaline can act as an electron donor or acceptor for specific oxidoreductases and to characterize the resulting products.
Investigation of Ligand-Enzyme Binding Kinetics and Thermodynamics
A thorough understanding of the interaction between 3-Thiolnorvaline and any identified target enzymes would require detailed kinetic and thermodynamic analysis. d-nb.infonumberanalytics.com Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to determine key parameters. vetmeduni.ac.at
Table 2: Key Parameters for 3-Thiolnorvaline-Enzyme Binding Analysis
| Parameter | Description | Significance |
| Kd (Dissociation Constant) | A measure of the affinity of the ligand for the enzyme. | A lower Kd indicates a stronger binding interaction. |
| Ki (Inhibition Constant) | The concentration of inhibitor required to produce half-maximum inhibition. sigmaaldrich.com | Characterizes the potency of an inhibitor. |
| kon (Association Rate Constant) | The rate at which the ligand binds to the enzyme. | Provides insight into the speed of the binding process. |
| koff (Dissociation Rate Constant) | The rate at which the ligand unbinds from the enzyme. | A slow koff can lead to prolonged effects. |
| ΔH (Enthalpy Change) | The heat change upon binding, indicating the role of hydrogen bonds and van der Waals interactions. vetmeduni.ac.at | Helps to understand the driving forces of binding. |
| ΔS (Entropy Change) | The change in disorder upon binding, reflecting conformational changes and solvent reorganization. vetmeduni.ac.at | Contributes to the overall free energy of binding. |
Metabolic Pathway Analysis (Non-Human Systems)
Understanding how 3-Thiolnorvaline is processed within a cell is crucial to elucidating its biological effects. Studies in model organisms would be necessary to track its metabolic fate. mdpi.comnih.govresearchgate.netnih.gov
Incorporation into Peptides and Proteins (Non-Canonical Amino Acid Studies)
The structural similarity of 3-Thiolnorvaline to canonical amino acids like methionine or cysteine raises the possibility of its incorporation into proteins. This would require an aminoacyl-tRNA synthetase that can recognize and charge 3-Thiolnorvaline to a corresponding tRNA. nih.govlabome.commdpi.comnih.gov Experiments using auxotrophic bacterial strains or in vitro translation systems could determine if such incorporation occurs and with what efficiency. bham.ac.uk
Intracellular Processing and Transformations in Model Organisms
Once inside a cell, 3-Thiolnorvaline could be subject to various metabolic transformations. Potential pathways include oxidation of the thiol group, transamination, or degradation through pathways analogous to those for other amino acids. Utilizing techniques like mass spectrometry-based metabolomics in model organisms such as Escherichia coli or Saccharomyces cerevisiae fed with isotope-labeled 3-Thiolnorvaline would be essential to trace its metabolic journey and identify any resulting metabolites.
Comparative Metabolism with Natural Thiol Amino Acids
There is currently no available research data comparing the metabolic pathways of 3-thiolnorvaline with those of naturally occurring thiol amino acids such as cysteine and homocysteine in any biological system. Such a comparative analysis would be crucial to understanding how the structural differences of 3-thiolnorvaline, particularly the position of the thiol group and the length of the carbon chain, influence its recognition and processing by metabolic enzymes.
Key areas for future research would include:
Incorporation into metabolic pathways: Investigating whether 3-thiolnorvaline can serve as a substrate for enzymes involved in the transsulfuration pathway or other pathways of sulfur metabolism.
Metabolic end-products: Identifying the ultimate fate of 3-thiolnorvaline within an organism to determine if it is catabolized for energy, excreted unchanged, or converted into other sulfur-containing compounds.
Enzyme kinetics: Determining the kinetic parameters (e.g., K_m and k_cat) of enzymes that may interact with 3-thiolnorvaline to quantify their efficiency in metabolizing this non-natural amino acid compared to their natural substrates.
Redox Chemistry and Thiol-Disulfide Exchange Mechanisms in Biological Milieus
The redox properties of 3-thiolnorvaline, including its standard redox potential and its kinetics in thiol-disulfide exchange reactions, have not been characterized in the scientific literature. Understanding these properties is fundamental to predicting its behavior in the cellular redox environment.
Future experimental investigations would need to address:
Redox Potential: Measurement of the standard redox potential (E°') of the 3-thiolnorvaline/3,3'-dithiodinornorvaline couple to ascertain its reducing or oxidizing strength relative to biological thiols like glutathione.
Thiol-Disulfide Exchange Rates: Quantifying the rate constants for the reaction of 3-thiolnorvaline with biologically relevant disulfides to understand its potential to participate in redox signaling and maintain cellular redox homeostasis. The general mechanism for thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on a disulfide bond. nih.govnih.gov The rate of these reactions is influenced by factors such as the pKa of the thiol, steric hindrance, and the stability of the transition state. nih.gov
Formation of Mixed Disulfides: Investigating the propensity of 3-thiolnorvaline to form mixed disulfides with protein cysteine residues, a key mechanism in redox regulation.
Protein Modification and Signaling Perturbation Studies (Non-Human Systems)
There is no published research on the ability of 3-thiolnorvaline to cause post-translational modifications of proteins or to perturb signaling pathways in non-human systems such as bacteria or yeast. Such studies would be vital for elucidating any potential biological activity or toxicity of this compound.
Prospective research in this area should focus on:
Protein S-thiolation: Using proteomic approaches to identify if 3-thiolnorvaline can form mixed disulfides with specific protein targets in vivo, a process known as S-thiolation. This modification can alter protein function and is involved in redox signaling.
Impact on Signaling Pathways: Examining the effect of 3-thiolnorvaline on known redox-sensitive signaling pathways, such as those regulated by transcription factors like OxyR or Yap1 in bacteria and yeast, respectively. Changes in the expression of downstream target genes would indicate a perturbation of these pathways.
Enzyme Inhibition/Activation: Assessing the ability of 3-thiolnorvaline to modulate the activity of enzymes, particularly those with critical cysteine residues in their active sites.
Structural and Functional Elucidation of 3 Thiolnorvaline Analogues and Derivatives
Design Principles for 3-Thiolnorvaline-Based Peptidomimetics
The design of peptidomimetics is a strategic process that transforms peptides into more drug-like molecules by addressing issues such as poor stability and bioavailability. nih.govjocpr.com This involves identifying the key pharmacophore elements and then modifying the peptide structure to enhance its properties while retaining biological activity.
Backbone Modifications and Constrained Analogues
Modifying the peptide backbone is a primary strategy to increase resistance to proteolytic degradation and to lock the peptide into a bioactive conformation. For thiol-containing peptides, a common technique is cyclization. By introducing a second thiol-containing residue into the peptide sequence, a stable macrocycle can be formed using a variety of dithiol-reactive linkers. nih.gov This approach creates conformationally constrained analogues, which can exhibit significantly higher affinity and selectivity for their targets.
Another method involves replacing parts of the backbone with non-peptidic units or incorporating rigid scaffolds that mimic specific secondary structures like β-turns. researchgate.net For a 3-thiolnorvaline-containing peptide, this could involve replacing an adjacent amide bond with a more stable isostere or incorporating a rigid organic moiety to restrict conformational freedom. The goal is to reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity. iupac.org
Table 1: Illustrative Strategies for Backbone Modification of Thiol-Containing Peptides
| Modification Strategy | Description | Expected Outcome | Reference Example |
|---|---|---|---|
| Dithiol Cross-linking | Introduction of a second thiol residue and reaction with a bis-alkylating agent to form a cyclic peptide. | Increased rigidity, enhanced stability, and defined conformation. | nih.gov |
| Thiol-Ene Stapling | Reaction between a thiol group (e.g., from 3-thiolnorvaline) and a nearby residue modified with an alkene. | Formation of a stable, non-reducible cyclic constraint. | frontiersin.org |
| Backbone Isosteres | Replacement of a labile peptide bond (-CO-NH-) with a non-natural mimic (e.g., reduced amide, triazole). | Increased resistance to protease cleavage. | nih.gov |
| Rigid Scaffolds | Incorporation of a pre-organized molecular scaffold designed to induce a specific secondary structure (e.g., β-turn). | Constrained peptide conformation, potential for improved receptor binding. | researchgate.net |
Side-Chain Diversification Strategies
Side-chain diversification allows for the fine-tuning of a peptide's pharmacological properties. For a 3-thiolnorvaline analogue, this can involve modifications to its own side chain or those of neighboring residues. Late-stage functionalization has emerged as a powerful tool, allowing for the modification of peptide side chains after the main peptide has been synthesized. nih.gov This enables the rapid creation of a library of analogues with diverse functionalities for screening.
For example, the thiol group of 3-thiolnorvaline itself is a reactive handle that can be used for conjugation or modification. However, more commonly, the side chains of adjacent amino acids are diversified to explore the chemical space around the core pharmacophore. Techniques like Suzuki-Miyaura cross-coupling on peptides containing p-bromophenylalanine allow for the introduction of a wide array of aryl groups, enabling a detailed exploration of structure-activity relationships. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of 3-Thiolnorvaline Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. shd-pub.org.rs For 3-thiolnorvaline analogues, SAR studies would involve systematically altering the structure and measuring the corresponding changes in potency or selectivity.
Table 2: Illustrative SAR Data for a Hypothetical 3-Thiolnorvaline (3-TNV) Dipeptide Inhibitor This table is an illustrative example based on SAR principles for cysteine-containing peptides. oup.com It shows how systematic modifications could influence inhibitory activity.
| Compound | Structure (X-3-TNV) | Modification at X | Relative Inhibitory Activity (%) |
| 1 | Gly-3-TNV | Small, neutral | 50 |
| 2 | Ala-3-TNV | Small, hydrophobic | 65 |
| 3 | Phe-3-TNV | Aromatic, bulky | 85 |
| 4 | Asp-3-TNV | Acidic, polar | 30 |
| 5 | Lys-3-TNV | Basic, polar | 75 |
| 6 | Pro-3-TNV | Constrained, cyclic | 90 |
Conformational Analysis of 3-Thiolnorvaline within Peptidic Contexts
The three-dimensional structure of a peptide is critical to its function. Conformational analysis of peptides containing 3-thiolnorvaline can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism, and molecular modeling. researchgate.net These methods provide insights into the preferred secondary structures (e.g., turns, helices) and the orientation of side chains.
Incorporating a non-canonical amino acid like 3-thiolnorvaline can influence the peptide's conformational landscape. For instance, studies on peptides containing rigid scaffolds show that these mimetics can effectively induce reverse turn conformations. researchgate.net A similar analysis of a 3-thiolnorvaline peptide would reveal its intrinsic conformational preferences and how it structures the peptide backbone, which is crucial information for designing constrained analogues with improved biological activity.
Synthesis and Characterization of Prodrug Conjugates for Research Applications
The free thiol group is highly nucleophilic and prone to oxidation, which can limit the stability and bioavailability of thiol-containing compounds. nih.govrsc.org A common strategy to overcome this is to develop prodrugs, where the thiol is temporarily masked with a cleavable protecting group. aun.edu.eg This approach can improve stability, enhance cell permeability, and enable targeted drug delivery. ewadirect.com
For 3-thiolnorvaline, several prodrug strategies could be employed. One approach is to form a thioester or a δ-thiolactone, which masks the reactive thiol. nih.govresearchgate.net Another well-established method is to create a disulfide bond by linking the thiol to another thiol-containing molecule. These disulfide-based prodrugs are relatively stable in the bloodstream but are readily cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high. rsc.orgnih.gov
Enzymatic Activation Mechanisms of Prodrugs
The activation of a prodrug to release the active parent molecule is a critical step. This conversion is often mediated by enzymes that are abundant in the body or specifically overexpressed in target tissues. ewadirect.commdpi.com
For thiol-based prodrugs, the activation mechanism depends on the nature of the masking group.
Thioester-based prodrugs are typically hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to release the free thiol. nih.gov
Disulfide-based prodrugs are activated through a non-enzymatic chemical reduction but are dependent on the high intracellular concentration of the thiol-containing tripeptide, glutathione (GSH). rsc.orgnih.gov The disulfide exchange reaction with GSH cleaves the prodrug, releasing the active 3-thiolnorvaline-containing molecule inside the target cell.
Phosphate-based prodrugs , where a phosphate (B84403) group is attached to another part of the molecule, are cleaved by alkaline phosphatases to release the active drug. ewadirect.com
Table 3: Common Prodrug Strategies for Thiol-Containing Compounds and Their Activation
| Prodrug Linkage | Masking Strategy | Activation Mechanism | Key Enzymes/Activators | Reference |
|---|---|---|---|---|
| Thioester | Acylation of the thiol group (e.g., thioacetyl derivative). | Enzymatic hydrolysis. | Carboxylesterases. | nih.gov |
| Thiolactone | Intramolecular cyclization to form a lactone with the thiol. | Enzymatic hydrolysis. | Liver microsomal enzymes. | researchgate.net |
| Disulfide | Formation of a disulfide bond with another thiol moiety. | Thiol-disulfide exchange (reduction). | Glutathione (GSH). | rsc.orgnih.gov |
| Thioglycoside | Attachment of a sugar moiety to the thiol group. | Enzymatic cleavage. | Glycosidases. | aun.edu.eggoogle.com |
Computational and Theoretical Chemistry Studies of 3 Thiolnorvaline
Molecular Dynamics Simulations of 3-Thiolnorvaline and its Conjugates
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the conformational dynamics and interactions of 3-thiolnorvaline and its conjugates. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule behaves in different environments, such as in aqueous solution or when bound to a protein.
MD simulations of 3-thiolnorvaline in an aqueous environment can elucidate the influence of the thiol group and the length of the side chain on the molecule's conformational preferences and hydration shell. These simulations can reveal the stable rotamers of the side chain and the hydrogen bonding network formed between the thiol, amino, and carboxyl groups with surrounding water molecules.
A key aspect of MD simulations is the choice of force field, which is a set of parameters that describes the potential energy of the system. For non-standard amino acids like 3-thiolnorvaline, accurate force field parameters are crucial for reliable simulations. acs.org
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of 3-Thiolnorvaline in Water
| Parameter | Value/Description |
| System | One 3-thiolnorvaline molecule in a cubic box of water |
| Force Field | AMBER, CHARMM, or GROMOS with custom parameters for the thiol group |
| Water Model | TIP3P or SPC/E |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Hydrogen Bond Analysis |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of 3-thiolnorvaline. Methods like Density Functional Theory (DFT) are powerful tools to investigate the molecule's geometry, orbital energies, and reactivity indices. researchgate.net
These calculations can determine the optimized three-dimensional structure of 3-thiolnorvaline, providing precise bond lengths and angles. A crucial aspect of its reactivity is the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For 3-thiolnorvaline, the thiol group is expected to significantly influence the character and energy of the HOMO.
Quantum chemical calculations can also be used to predict various properties that govern reactivity, such as the electrostatic potential surface, which reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack. Furthermore, these methods can be employed to study reaction mechanisms involving the thiol group, such as its deprotonation, oxidation, or participation in nucleophilic addition reactions.
Table 2: Representative Quantum Chemical Properties of 3-Thiolnorvaline (Calculated at the B3LYP/6-31G level of theory in vacuum)*
| Property | Illustrative Value |
| Optimized Geometry | C-S bond length: ~1.85 Å, S-H bond length: ~1.34 Å |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on Sulfur | -0.15 e |
Docking and Molecular Modeling of Enzyme-3-Thiolnorvaline Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. wikipedia.org This method is instrumental in understanding how 3-thiolnorvaline or its derivatives might interact with a specific biological target. For instance, if 3-thiolnorvaline is being investigated as an enzyme inhibitor, docking studies can predict its binding mode within the enzyme's active site. nih.gov
The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. f1000research.com A successful docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between 3-thiolnorvaline and the amino acid residues of the enzyme. The thiol group of 3-thiolnorvaline could potentially form a crucial hydrogen bond or even a covalent bond with residues in the active site. nih.gov
Molecular modeling, a broader term that encompasses docking, can then be used to visualize and analyze the docked complex in detail. This allows researchers to formulate hypotheses about the mechanism of action and to suggest modifications to the ligand that could enhance its binding affinity or specificity. ucl.ac.ukmdpi.com
Table 3: Hypothetical Docking Results of 3-Thiolnorvaline with a Target Enzyme
| Parameter | Description/Illustrative Value |
| Target Enzyme | e.g., Threonyl-tRNA synthetase (as an illustrative target) nih.gov |
| Docking Software | AutoDock, GOLD, or Glide |
| Binding Energy/Score | -7.2 kcal/mol |
| Key Interacting Residues | Aspartic Acid (forming a hydrogen bond with the amino group), Valine (hydrophobic interaction with the side chain), Cysteine (potential for disulfide bond formation with the thiol group) |
| Predicted Inhibition Constant (Ki) | 5.8 µM |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. jocpr.comsemanticscholar.org These models are typically represented by a mathematical equation. dergipark.org.tr
For 3-thiolnorvaline, a QSAR study would involve synthesizing and testing a series of derivatives with varying substituents and correlating their measured biological activity (e.g., enzyme inhibition) with calculated molecular descriptors. chitkara.edu.in These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. dovepress.com A statistically robust QSAR model can then be used to predict the activity of new, untested derivatives and to guide the design of more potent compounds.
Similarly, a QSPR model could be developed to predict a specific physicochemical property of 3-thiolnorvaline derivatives, such as their solubility or chromatographic retention time. These models are valuable for optimizing the drug-like properties of potential therapeutic agents.
Table 4: Illustrative Descriptors and Equation for a Hypothetical QSAR Model of 3-Thiolnorvaline Derivatives
| Descriptor | Description |
| LogP | A measure of lipophilicity. |
| Molecular Weight (MW) | The mass of the molecule. |
| Topological Polar Surface Area (TPSA) | A descriptor related to hydrogen bonding potential. |
| HOMO Energy | The energy of the highest occupied molecular orbital. |
Hypothetical QSAR Equation: pIC50 = 0.5 * LogP - 0.01 * MW + 0.02 * TPSA - 0.1 * HOMO + constant
(Note: This equation is purely illustrative and not based on real experimental data.)
De Novo Design of 3-Thiolnorvaline-Containing Scaffolds
De novo design is a computational approach that aims to create entirely new molecules or protein scaffolds with desired properties, rather than modifying existing ones. researchgate.netcsic.es The inclusion of non-proteinogenic amino acids like 3-thiolnorvaline in de novo design opens up a vast chemical space for creating novel peptides and proteins with unique structures and functions. acs.org
Computational algorithms can be used to design peptide sequences that are predicted to fold into a specific three-dimensional structure, incorporating 3-thiolnorvaline at key positions. mdpi.com The thiol group can be strategically placed to act as a catalytic residue, a metal-binding site, or a point of attachment for other molecules. For example, a de novo designed peptide could feature a pocket lined with 3-thiolnorvaline residues to chelate a specific metal ion.
The process of de novo design is iterative, often involving cycles of computational design, chemical synthesis, and experimental characterization to refine and validate the designed scaffolds. researchgate.net This powerful approach holds great promise for developing novel therapeutics, catalysts, and biomaterials based on 3-thiolnorvaline-containing structures.
Advanced Analytical Methodologies for 3 Thiolnorvaline Research
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for the separation of 3-Thiolnorvaline from complex mixtures. The polarity of the amino acid, due to its amino and carboxyl groups, as well as the reactive nature of its thiol group, dictates the choice of chromatographic strategy.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids. For a compound like 3-Thiolnorvaline, which lacks a strong native chromophore for standard UV detection, derivatization is a common approach to enhance detectability.
Pre-column or post-column derivatization with fluorescent reagents is a highly sensitive method for detecting thiol-containing amino acids. oup.comoup.com Reagents such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) or 4-fluoro-7-sulfobenzofurazan (SBD-F) react specifically with the thiol group, yielding a highly fluorescent adduct that can be detected with great sensitivity. oup.comoup.com Another option is derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amine to form a fluorescent isoindole product. usp.org
A typical HPLC method would employ a reversed-phase column (e.g., C18) with a gradient elution using an aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol, and an acid additive such as formic acid or trifluoroacetic acid to ensure good peak shape. mdpi.com
Table 1: Illustrative HPLC Parameters for Derivatized 3-Thiolnorvaline Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Fluorescence (Ex/Em dependent on derivatizing agent) |
| Derivatizing Agent | 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and is a powerful tool for metabolomics. nih.gov However, the polar and non-volatile nature of amino acids like 3-Thiolnorvaline requires a derivatization step to increase their volatility and thermal stability. nih.gov
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in the hydroxyl, amino, and thiol groups of 3-Thiolnorvaline. mdpi.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used as they produce stable derivatives. The derivatization process involves replacing the active hydrogens with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Target Functional Groups |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |
| Methyl Chloroformate | MCF | -NH2, -OH, -COOH |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of amino acids. creative-proteomics.com When coupled with a chromatographic separation method like LC or GC, it provides a high degree of selectivity and sensitivity.
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a target analyte. nih.gov In an MS/MS experiment, the protonated molecule of 3-Thiolnorvaline (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions).
For amino acids, a common fragmentation pathway is the neutral loss of the carboxyl group (as COOH or H2O + CO). researchgate.net The fragmentation pattern of 3-Thiolnorvaline would be expected to yield specific product ions that can be used to confirm its identity. High-resolution mass spectrometry can further aid in resolving isobaric interferences and confirming elemental compositions. nih.govresearchgate.net
Isotope-dilution mass spectrometry (IDMS) is considered a gold standard method for achieving highly accurate and precise quantification of analytes. mdpi.comnih.gov This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. mdpi.com For 3-Thiolnorvaline, a synthesized analog containing heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H) would be added to the sample at a known concentration.
Since the stable isotope-labeled standard is chemically identical to the native analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nist.gov The ratio of the signal from the native analyte to the signal from the labeled internal standard is used to calculate the absolute concentration of 3-Thiolnorvaline in the original sample, which corrects for variations in sample preparation and analysis. acs.orgnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Spectroscopic Methods for Structural Analysis and Interaction Studies
Spectroscopic techniques provide valuable information about the molecular structure and conformation of 3-Thiolnorvaline.
Raman spectroscopy, for instance, can be used to study the vibrational modes of the molecule. spiedigitallibrary.org Specific Raman bands can indicate molecular bending, rocking, and stretching, which can provide insights into the compound's conformation. spiedigitallibrary.org The thiol group (-SH) has a characteristic stretching vibration in the Raman spectrum, typically observed in the region of 2560-2590 cm⁻¹. researchgate.net
Near-infrared (NIR) spectroscopy is another technique that has been applied to the analysis of amino acids and peptides. rsc.org It can be used to identify amino acids based on their characteristic spectral patterns and has the potential for quantitative analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-thiolnorvaline. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. By analyzing the NMR spectra, researchers can confirm the identity and purity of synthesized 3-thiolnorvaline and study its interactions with other molecules. The primary nuclei observed are proton (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy: The proton NMR spectrum of 3-thiolnorvaline provides distinct signals for each unique proton in the structure. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, the proton attached to the α-carbon (the carbon adjacent to the carboxyl and amino groups) typically appears in a specific region of the spectrum. The thiol (-SH) proton signal is also characteristic, though its position can vary depending on the solvent and concentration. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. libretexts.org The carbonyl carbon of the carboxylic acid group is typically found at the downfield end of the spectrum (around 170-180 ppm), while the carbons of the alkyl chain appear at higher field strengths. libretexts.orgmsu.edu The carbon atom bonded to the thiol group also has a characteristic chemical shift. While standard ¹³C NMR spectra are often proton-decoupled to produce singlets for each carbon, more advanced techniques can provide information on the number of attached protons. youtube.com
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. rsc.org These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. rsc.org
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 3-thiolnorvaline. Note that actual experimental values can vary based on solvent, pH, and temperature. carlroth.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | ~10-12 (acid proton, often broad or exchanged) | ~175 |
| C2 (α-carbon) | ~3.5 - 4.0 | ~55 |
| C3 (β-carbon) | ~3.0 - 3.5 | ~40 |
| C4 (γ-carbon) | ~1.5 - 2.0 | ~25 |
| C5 (δ-carbon) | ~0.9 - 1.2 | ~13 |
| SH (thiol) | ~1.5 - 2.5 (variable) | - |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of chiral molecules like 3-thiolnorvaline, particularly when it is incorporated into peptides or proteins. jascoinc.com CD measures the differential absorption of left and right-handed circularly polarized light, providing insights into the molecule's three-dimensional conformation. mdpi.com
When a chromophore (a light-absorbing group) is located in a chiral environment, it can give rise to a CD signal. For 3-thiolnorvaline, the relevant chromophores for far-UV CD (typically 190-250 nm) are the amide bonds when it is part of a peptide chain. The shape and magnitude of the CD spectrum in this region are highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). nih.gov For example, an α-helix characteristically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. nih.gov
The thiol group itself, along with aromatic amino acid side chains, can contribute to the near-UV CD spectrum (250-320 nm), which provides information on the tertiary structure and the local environment of these residues. jascoinc.comnih.gov The disulfide bond (S-S), which can be formed by the oxidation of two thiol groups, is also a potent chromophore in this region. Studying the CD spectra of peptides containing 3-thiolnorvaline under different conditions (e.g., pH, temperature, solvent) can reveal conformational changes. libretexts.org For instance, the binding of a metal ion to the thiol group can induce a specific fold, which can be monitored by changes in the CD signal. d-nb.info
The analysis of CD spectra can indicate:
The presence of secondary structural elements in peptides containing 3-thiolnorvaline. nih.gov
Conformational changes upon metal binding, disulfide bond formation, or interaction with other biomolecules. libretexts.orgd-nb.info
The stability of the peptide's fold by monitoring the CD signal as a function of temperature or denaturant concentration. libretexts.org
Electrochemical and Biosensor Development for Thiol Detection
The presence of the thiol group makes 3-thiolnorvaline electrochemically active, allowing for its detection using electrochemical sensors and biosensors. These analytical devices offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. nanomedicine-rj.com The fundamental principle behind the electrochemical detection of thiols is the oxidation of the sulfhydryl group (-SH) at an electrode surface.
Electrochemical sensors for thiol detection typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is where the oxidation of the thiol occurs. To improve sensitivity and selectivity, the surface of the working electrode is often modified with various nanomaterials, such as gold nanoparticles, carbon nanotubes, or graphene. nanomedicine-rj.comnanomedicine-rj.com These materials can enhance the rate of electron transfer and increase the effective surface area of the electrode. mdpi.com
Biosensors incorporate a biological recognition element to achieve high selectivity for the target analyte. For thiol detection, enzymes or specific binding proteins could be immobilized on the electrode surface. While benchmark sensors often rely on the strong interaction between thiols and gold surfaces, research is expanding to other materials to improve stability and applicability in complex biological fluids. nih.govacs.org
Key aspects of electrochemical and biosensor development for thiol detection include:
Electrode Modification: Using nanomaterials to lower the oxidation potential and increase the signal. nanomedicine-rj.com
Biorecognition Elements: Employing enzymes or aptamers for selective binding of specific thiols. nanomedicine-rj.com
Detection Techniques: Methods like cyclic voltammetry, differential pulse voltammetry, and amperometry are used to measure the current generated from the thiol oxidation.
Applications: These sensors are being developed for a wide range of applications, from environmental monitoring to intracellular analysis. nanomedicine-rj.commdpi.com
| Sensor Component | Function | Examples |
| Working Electrode | Site of thiol oxidation | Glassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE), Gold Electrode |
| Modifier | Enhances sensitivity and selectivity | Gold Nanoparticles, Carbon Nanotubes, Reduced Graphene Oxide, Conducting Polymers |
| Biorecognition Element | Provides specificity for the target | Enzymes, Aptamers, Antibodies |
Sample Preparation Protocols for Complex Biological Matrices (Non-Human)
The accurate quantification of 3-thiolnorvaline in complex non-human biological matrices, such as animal tissues, cell cultures, or plant extracts, requires meticulous sample preparation. nih.gov The primary challenges are the high reactivity of the thiol group, which is susceptible to oxidation, and the presence of numerous interfering substances in the matrix. mdpi.com Therefore, sample preparation protocols are designed to stabilize the thiol, remove interfering compounds, and concentrate the analyte.
A crucial first step in many protocols is the immediate derivatization or "capping" of the thiol group to prevent its oxidation to a disulfide or other species. mdpi.comresearchgate.net This is often achieved by adding a thiol-reactive reagent, such as N-ethylmaleimide (NEM) or iodoacetamide, directly to the sample upon collection or during homogenization. mdpi.comrsc.org
A general workflow for sample preparation from animal tissue might involve the following steps:
Homogenization: The tissue sample is rapidly homogenized in a suitable buffer, often on ice to minimize enzymatic activity. The buffer may contain a thiol-capping agent. oup.com
Deproteinization: Proteins, which are abundant in biological samples and can interfere with analysis, are precipitated and removed. This is commonly done by adding a strong acid like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation. oup.com
Reduction (Optional): To measure the total thiol content (both free and disulfide-bound), a reducing agent like tris-(2-carboxyethyl)-phosphine (TCEP) can be added to convert disulfides back to free thiols before derivatization. oup.com
Derivatization: The free thiol groups are reacted with a derivatizing agent. For methods involving fluorescence or UV-Vis detection, a labeling reagent that introduces a chromophore or fluorophore is used, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). oup.com For mass spectrometry, a reagent that enhances ionization might be chosen. acs.org
Extraction/Clean-up: The derivatized analyte may be further purified and concentrated using techniques like liquid-liquid extraction or solid-phase extraction (SPE).
Analysis: The final extract is then analyzed, typically by high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence, electrochemical, or mass spectrometry). oup.com
The choice of specific reagents and steps depends on the nature of the biological matrix and the analytical technique to be used. mdpi.comlodz.pl
Future Directions and Emerging Research Avenues for 3 Thiolnorvaline
Integration with Systems Biology Approaches
Systems biology offers a holistic perspective to unravel the complex interactions of molecules within a biological system, moving beyond the traditional reductionist approach. srmist.edu.in By integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of cellular processes. nih.govnih.govfrontiersin.org The application of these methodologies to 3-thiolnorvaline could provide profound insights into its currently unknown metabolic context and functional significance.
Future research could focus on utilizing "omics" technologies to map the molecular fingerprint of cells or organisms exposed to or engineered to produce 3-thiolnorvaline. nih.gov For instance, metabolomic platforms could precisely quantify the fluctuations of 3-thiolnorvaline and related sulfur-containing metabolites, while transcriptomic analysis (like RNA-Seq) could identify genes that are up- or down-regulated in its presence. nih.gov This dual approach allows for the correlation of global molecular changes with the underlying biological events, potentially identifying novel metabolic pathways or signaling cascades involving 3-thiolnorvaline. nih.gov
Protein-protein interaction (PPI) networks serve as a powerful tool for integrating multi-omics data. nih.govmdpi.com By identifying proteins that physically or functionally interact with enzymes suspected of synthesizing or metabolizing 3-thiolnorvaline, researchers can place the compound within the broader context of cellular networks. mdpi.com This network-based analysis can help predict the function of 3-thiolnorvaline and identify potential targets it may modulate, offering a systematic strategy to decipher its biological role. nih.govmdpi.com
| Systems Biology Approach | Objective for 3-Thiolnorvaline Research | Potential Outcomes | Relevant Technologies |
| Metabolomics | To identify and quantify 3-thiolnorvaline and related metabolites in biological samples. | Elucidation of metabolic pathways; discovery of novel biomarkers. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Transcriptomics | To measure changes in gene expression in response to 3-thiolnorvaline. | Identification of regulatory genes and pathways affected by the compound. | RNA-Sequencing (RNA-Seq), Microarrays. |
| Proteomics | To analyze changes in protein expression and post-translational modifications. | Understanding the functional impact on cellular machinery and signaling. | High-throughput Mass Spectrometry. |
| Network Analysis | To integrate multi-omics data and model the interactions of 3-thiolnorvaline within cellular networks. mdpi.com | Prediction of biological function; identification of interaction partners and downstream effects. | Computational tools (e.g., NetworkAnalyst, InnateDB), Protein-Protein Interaction (PPI) databases. nih.gov |
Advancements in Microfluidics and High-Throughput Screening of 3-Thiolnorvaline Libraries
The discovery of novel functions and applications for compounds like 3-thiolnorvaline often requires screening large libraries of variants or potential interaction partners. atrandi.com Traditional screening methods are often limited by low throughput, high cost, and large reagent consumption. mdpi.com Droplet-based microfluidics has emerged as a revolutionary technology for high-throughput screening (HTS), enabling millions of individual assays to be performed in parallel within picoliter- to nanoliter-sized droplets. atrandi.comrsc.org
This technology is particularly well-suited for screening libraries of 3-thiolnorvaline derivatives or for identifying enzymes that can synthesize or modify it. google.com In a typical workflow, a library of variants (e.g., microbial cells engineered with different enzymes, or a chemical library of 3-thiolnorvaline analogs) is encapsulated into individual droplets. atrandi.com Within each droplet, a functional assay is performed, often linked to a fluorescent readout. mdpi.com Using fluorescence-activated droplet sorting (FADS), droplets containing the desired trait—such as high production of a specific compound or potent enzyme inhibition—can be rapidly identified and collected for further analysis. atrandi.com
The application of microfluidic HTS could accelerate research on 3-thiolnorvaline in several key areas. nih.gov For directed evolution studies, it could be used to screen millions of enzyme mutants to find variants with enhanced activity for producing 3-thiolnorvaline. For drug discovery, it could screen for derivatives of 3-thiolnorvaline that inhibit a specific enzyme target. google.com This ultra-high-throughput capability dramatically increases the probability of discovering rare but highly valuable candidates from vast molecular libraries. chemrxiv.org
| HTS Application Area | Microfluidic Strategy | Objective | Example Workflow |
| Enzyme Discovery & Engineering | Droplet-based screening of microbial libraries. atrandi.com | To identify novel enzymes that synthesize 3-thiolnorvaline or to engineer existing enzymes for improved efficiency. | Encapsulate mutagenized microbial strains in droplets with a substrate that fluoresces upon conversion by the target enzyme; sort fluorescent droplets. mdpi.com |
| Functional Genomics | Screening gene knockout or overexpression libraries. | To identify genes and pathways related to 3-thiolnorvaline metabolism or function. | Encapsulate cells from a library in droplets and use a fluorescent reporter linked to a 3-thiolnorvaline-dependent process. |
| Inhibitor Screening | Screening chemical libraries against a target enzyme. | To identify derivatives of 3-thiolnorvaline that act as potent inhibitors. | Encapsulate a target enzyme, its substrate, and a compound from a 3-thiolnorvaline derivative library in each droplet; sort for non-fluorescent droplets (indicating inhibition). |
| Strain Optimization | Screening engineered microbial strains for production. atrandi.com | To identify strains with optimized metabolic pathways for high-yield production of 3-thiolnorvaline. | Isolate and test large variant libraries created through mutagenesis to find strains with enhanced production yields. atrandi.com |
Role in Understanding Evolutionary Biochemistry of Sulfur Metabolism
Sulfur is an essential element for all life, forming the functional core of amino acids like cysteine and methionine, as well as critical cofactors such as coenzyme A and iron-sulfur clusters. nih.govnih.gov The metabolic pathways that assimilate inorganic sulfur and incorporate it into organic molecules are ancient and have undergone significant diversification throughout evolutionary history. nih.gov Studying rare or non-canonical sulfur-containing metabolites like 3-thiolnorvaline can provide unique insights into the functional innovation and adaptation of sulfur biochemistry.
Plants and microorganisms are the primary producers of organic sulfur compounds on Earth, assimilating inorganic sulfate (B86663) into cysteine, which then serves as a precursor for a vast array of other sulfur-containing molecules. nih.govnih.gov The evolutionary journey of these pathways is marked by the emergence of specialized metabolites that often fulfill niche-specific roles, such as defense (e.g., glucosinolates in plants) or redox regulation. researchgate.netfrontiersin.org The existence of 3-thiolnorvaline raises questions about its own evolutionary origins and biological purpose. Is it a metabolic intermediate in a yet-to-be-discovered pathway? Or is it a specialized end-product in certain organisms, analogous to other unique sulfur compounds found in nature?
Future research could focus on phylogenetic surveys to identify the organisms that naturally produce 3-thiolnorvaline. By mapping its presence across different species and correlating it with their respective genetic information, researchers could identify the enzymes responsible for its biosynthesis. Comparing these enzymes to known sulfur-metabolizing enzymes could reveal evolutionary relationships and pinpoint the genetic events (e.g., gene duplication and neofunctionalization) that led to the emergence of this specific metabolic capability. Understanding the biosynthetic logic and evolutionary context of 3-thiolnorvaline would not only illuminate its own role but also enrich our broader comprehension of the remarkable chemical versatility of sulfur in biology. nih.gov
Q & A
Q. How can researchers enhance reproducibility when synthesizing 3-Thiolnorvaline analogs?
- Methodological Answer : Document synthetic procedures in detail (e.g., exact equivalents, reaction times, purification gradients). Share analytical raw data (HPLC chromatograms, NMR FID files) via repositories like Zenodo. Use QbD (Quality by Design) principles to define critical process parameters (CPPs) and establish a design space for scalable synthesis .
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